N-cyclopropylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

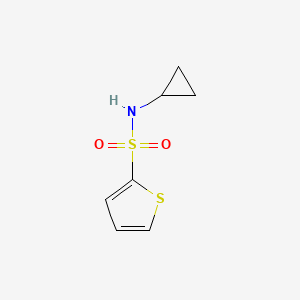

N-cyclopropylthiophene-2-sulfonamide is an organosulfur compound that features a thiophene ring substituted with a sulfonamide group and a cyclopropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylthiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Thiophene-2-sulfonyl chloride + Cyclopropylamine → this compound + HCl

The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: N-cyclopropylthiophene-2-sulfonamide can undergo various chemical reactions, including:

- Oxidation : The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

- Reduction : The sulfonamide group can be reduced to form thiols or amines.

- Substitution : The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

- Oxidation : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

- Substitution : Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

- Oxidation : Sulfonic acids, sulfonyl chlorides

- Reduction : Thiols, amines

- Substitution : Various substituted thiophene derivatives

Applications De Recherche Scientifique

While there is no direct information about applications of the specific compound "N-cyclopropylthiophene-2-sulfonamide" in the provided search results, the broader context of sulfonamides and related compounds can be explored.

Sulfonamides have a wide range of biological activities, including antibacterial, anti-tumor, anti-inflammatory, and antiviral properties . They are used to treat gastrointestinal and urinary tract infections . Sulfonamide antibiotics may be used with other antibiotics to improve their efficacy, such as with trimethoprim for respiratory, urinary, and gastrointestinal infections .

Some research has focused on synthesizing sulfonamide hybrids to overcome sulfonamide resistance and identify new therapeutic candidates . For example, novel sulfonamide hybrids have been synthesized and tested for antibacterial activity against Gram-positive and Gram-negative strains . One such hybrid, 4a , showed inhibitory activity against S. typhimurium and E. coli . Another hybrid, 4d , also demonstrated inhibition against S. typhimurium and enhanced inhibition against E. coli .

Other studies have explored 5-bromo-N-alkylthiophene-2-sulfonamides as potential alternatives to combat antibiotic-resistant bacterial strains . One compound, 3b , exhibited antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147 .

Mécanisme D'action

The mechanism of action of N-cyclopropylthiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group can mimic the natural substrate of the enzyme, leading to competitive inhibition.

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Thiophene-2-sulfonamide : Lacks the cyclopropyl group, making it less sterically hindered.

- Cyclopropylsulfonamide : Lacks the thiophene ring, resulting in different electronic properties.

- N-methylthiophene-2-sulfonamide : Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and binding properties.

Uniqueness: N-cyclopropylthiophene-2-sulfonamide is unique due to the presence of both the cyclopropyl group and the thiophene ring, which confer distinct steric and electronic properties. These features make it a versatile compound for various applications, particularly in the design of enzyme inhibitors and organic electronic materials.

Activité Biologique

N-cyclopropylthiophene-2-sulfonamide is a compound that belongs to the sulfonamide class, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and antiviral domains. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Sulfonamides

Sulfonamides are a significant class of synthetic antimicrobial agents that inhibit bacterial growth by interfering with folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for bacterial DNA synthesis . The structure of sulfonamides typically includes a sulfonamide group attached to a heterocyclic ring, which enhances their biological efficacy against various pathogens .

The mechanism through which this compound exerts its biological activity is primarily through inhibition of bacterial folate synthesis. This inhibition occurs because the sulfonamide mimics para-aminobenzoic acid (PABA), a substrate required for folate synthesis in bacteria. By competing with PABA, sulfonamides prevent the formation of dihydrofolate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death or stasis .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against clinically isolated strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM-1), which is associated with antibiotic resistance .

Case Study: Efficacy Against Resistant Strains

A study conducted on the synthesized derivatives of thiophene-2-sulfonamides revealed that this compound had a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 μg/mL against NDM-producing Klebsiella pneumoniae ST147. These values indicate potent antibacterial activity, suggesting that this compound could serve as a promising candidate for treating infections caused by resistant bacterial strains .

Antiviral Properties

In addition to its antibacterial effects, there is emerging evidence suggesting that sulfonamides including derivatives like this compound may possess antiviral properties. Research has indicated that certain sulfonamide compounds can inhibit viral replication by targeting viral glycoproteins and other essential viral components . This dual action enhances their therapeutic potential in treating both bacterial and viral infections.

Data Table: Biological Activity Summary

| Compound Name | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |

| 5-Bromo-N-alkylthiophene-2-sulfonamide | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |

| Sulfanilamide | 1.0 | 2.0 | Various Gram-positive bacteria |

Propriétés

IUPAC Name |

N-cyclopropylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c9-12(10,8-6-3-4-6)7-2-1-5-11-7/h1-2,5-6,8H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGDCPZPMYRCLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.